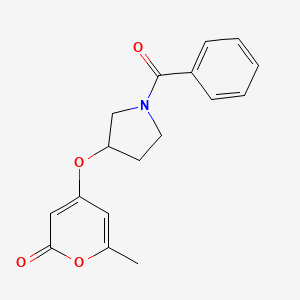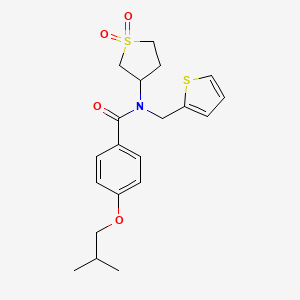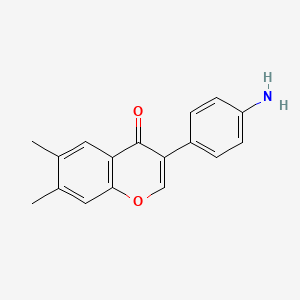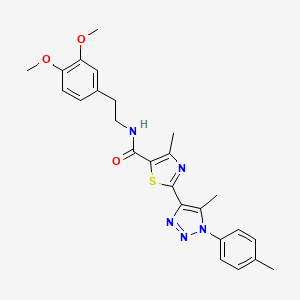![molecular formula C30H32FN3O4S B2891675 N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-fluorobenzenesulfonamide CAS No. 866154-35-0](/img/structure/B2891675.png)
N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-fluorobenzenesulfonamide, commonly known as BAY 61-3606, is a potent and selective inhibitor of the protein tyrosine kinase Syk. It is an important research tool in the field of immunology and has potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and inflammatory conditions.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Aromatic Polyamides
One notable application involves the synthesis and characterization of aromatic polyamides. These polyamides are synthesized through direct polycondensation from diacid precursors derived from tert-butylhydroquinone, displaying high inherent viscosities, excellent solubility in organic solvents, and the ability to form transparent and tough films. These materials are characterized by high glass transition temperatures and significant thermal stability, making them suitable for high-performance applications (Yang, Hsiao, & Yang, 1999).
Development of Low Dielectric Constant Polyimides
Another significant application is in the development of novel polyimides (PIs) with low dielectric constants. By incorporating tert-butyl side groups, these PIs exhibit decreased intermolecular forces and increased interchain distances, leading to materials with low dielectric constants, excellent solubility, and high glass transition temperatures. Such properties are highly desirable for applications in the electronics industry, where materials with low dielectric constants are needed for insulating layers in microelectronic devices (Chern & Tsai, 2008).
Antitumor Drugs Development
Research has also explored the use of sulfonamide derivatives, including structures similar to N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-fluorobenzenesulfonamide, as parent compounds in the design of antitumor agents. These studies aim to develop potent antitumor agents with low toxicity, demonstrating the chemical's versatility beyond materials science into biomedical applications (Huang, Lin, & Huang, 2001).
Fluorescent Chemosensors
Furthermore, derivatives of similar chemical structures have been utilized in the development of fluorescent chemosensors. These chemosensors are designed for the selective detection of ions, such as cobalt ions, in various solutions, showcasing the chemical's utility in analytical chemistry and environmental monitoring applications (Li et al., 2006).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to inhibit cyclin-dependent kinases .
Mode of Action
Similar compounds have been found to inhibit cyclin-dependent kinases , which are key regulators of cell cycle progression.
Biochemical Pathways
Inhibition of cyclin-dependent kinases can lead to cell cycle arrest, thereby preventing cell proliferation .
Propiedades
IUPAC Name |
N-[4,6-bis(4-tert-butylphenoxy)pyrimidin-2-yl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32FN3O4S/c1-29(2,3)20-7-13-23(14-8-20)37-26-19-27(38-24-15-9-21(10-16-24)30(4,5)6)33-28(32-26)34-39(35,36)25-17-11-22(31)12-18-25/h7-19H,1-6H3,(H,32,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBSSXAMFRMXDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC(=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F)OC4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorobenzyl)-3-(m-tolylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2891592.png)
![1-(4-Chlorophenyl)sulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2891594.png)
![2-Methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2891595.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-chloro-N-methylbenzamide](/img/structure/B2891597.png)








![(E)-2-(3-(2-chlorophenyl)acrylamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2891613.png)